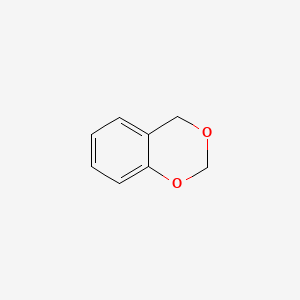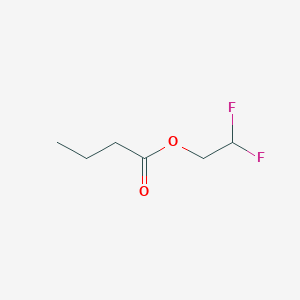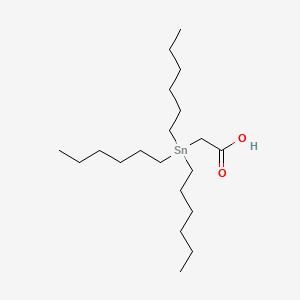
Stannane, acetoxytrihexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Trihexylstannylacetic acid is an organotin compound with the molecular formula C20H42O2Sn. It is characterized by the presence of a tin atom bonded to a carboxylic acid group and three hexyl groups. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Trihexylstannylacetic acid can be synthesized through several methods. One common approach involves the reaction of trihexylstannyl chloride with acetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of 2-trihexylstannylacetic acid involves the use of high-purity reagents and stringent quality control measures. The process may include steps such as distillation and recrystallization to ensure the purity of the final product. The production is often carried out in cleanroom environments to avoid contamination.
Analyse Chemischer Reaktionen
Types of Reactions
2-Trihexylstannylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tin atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
2-Trihexylstannylacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-trihexylstannylacetic acid involves its interaction with various molecular targets. The tin atom can form bonds with different functional groups, influencing the reactivity and stability of the compound. The pathways involved in its action include coordination with metal centers and participation in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triethylstannylacetic acid
- Tributylstannylacetic acid
- Triphenylstannylacetic acid
Comparison
Compared to similar compounds, 2-trihexylstannylacetic acid is unique due to its longer alkyl chains, which can influence its solubility and reactivity. The presence of three hexyl groups provides steric hindrance, affecting the compound’s behavior in chemical reactions.
Eigenschaften
CAS-Nummer |
2897-46-3 |
|---|---|
Molekularformel |
C20H42O2Sn |
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
2-trihexylstannylacetic acid |
InChI |
InChI=1S/3C6H13.C2H3O2.Sn/c3*1-3-5-6-4-2;1-2(3)4;/h3*1,3-6H2,2H3;1H2,(H,3,4); |
InChI-Schlüssel |
IQGPZWMPDFAKSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Sn](CCCCCC)(CCCCCC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


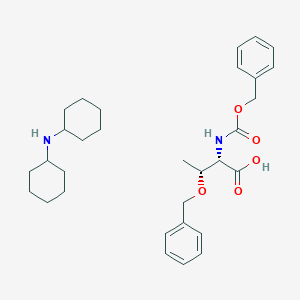
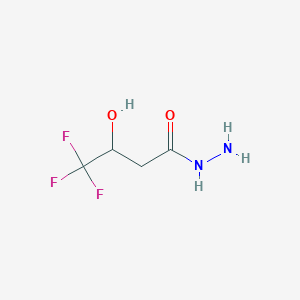
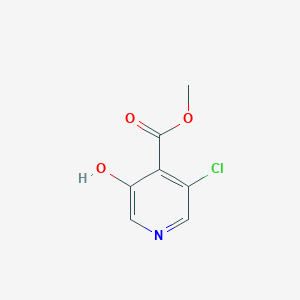

![4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide](/img/structure/B13742228.png)
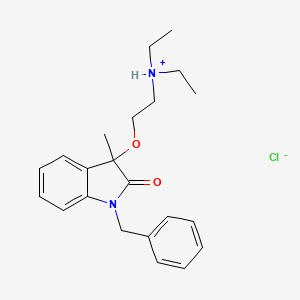
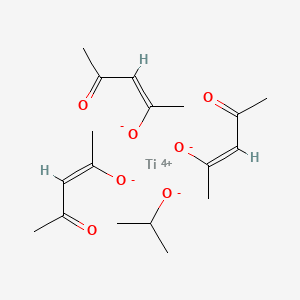
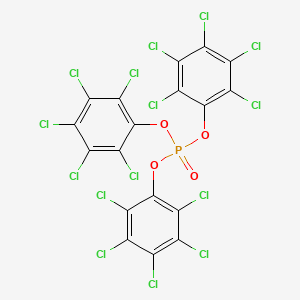



![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
